molecular formula C12H8Cl2INO2S B6022492 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide

2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide

Cat. No. B6022492
M. Wt: 428.1 g/mol
InChI Key: RXKXNVKIPKYTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide, also known as DCIBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCIBS is a sulfonamide derivative that has been synthesized using various methods, and it has been found to have promising applications in the fields of medicine, biology, and chemistry.

Scientific Research Applications

2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide has been found to have promising applications in the field of scientific research, including its use as a fluorescent probe for the detection of proteins and enzymes. This compound has also been used as a tool for studying the effects of sulfonamide derivatives on biological systems. Additionally, this compound has been found to have potential applications in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide has several advantages for use in lab experiments, including its fluorescent properties, which make it a useful probe for the detection of proteins and enzymes. This compound is also relatively easy to synthesize and purify. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide, including its use as a tool for studying the effects of sulfonamide derivatives on biological systems. This compound could also be further developed as a fluorescent probe for the detection of specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs for the treatment of various diseases.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its unique properties and potential applications make it a valuable tool for studying biological systems and developing new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.

Synthesis Methods

2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-iodophenylamine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.

properties

IUPAC Name

2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2INO2S/c13-8-5-6-9(14)12(7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKXNVKIPKYTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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